molecular formula C10H19NO2 B138943 Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate CAS No. 156769-81-2

Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate

Cat. No. B138943
M. Wt: 185.26 g/mol
InChI Key: VYBCRIWHFRNYAQ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is a chemical compound that has gained significant attention in the field of scientific research. The compound is widely used in various applications, including pharmaceuticals, agrochemicals, and materials science. Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is a versatile compound that has various potential applications in the future.

Mechanism Of Action

Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is a carbamate compound that works by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase results in an increase in the levels of acetylcholine, which leads to enhanced neurotransmission.

Biochemical And Physiological Effects

Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate has various biochemical and physiological effects. The compound has been shown to improve cognitive function by enhancing neurotransmission. Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate has various advantages and limitations for lab experiments. The compound is easy to synthesize and has a high purity level, which makes it suitable for use in various experiments. However, the compound is highly reactive and can be unstable under certain conditions, which may limit its use in some experiments.

Future Directions

Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate has various potential future directions. The compound can be used to develop new compounds with enhanced properties, which may have potential applications in the pharmaceutical and materials science industries. Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate can also be used to develop new treatments for neurodegenerative diseases, which may have significant implications for human health. Additionally, the compound can be used in the development of new agrochemicals that can improve crop yields and contribute to sustainable agriculture practices.
Conclusion:
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is a versatile compound that has various potential applications in the field of scientific research. The compound has been shown to have various biochemical and physiological effects, and its use in the development of new compounds and treatments has significant implications for human health and sustainable agriculture practices. The synthesis of Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is relatively easy, and its high purity level makes it suitable for use in various experiments.

Synthesis Methods

The synthesis of Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate involves the reaction of tert-butyl N-(chloroformate)carbamate with pent-3-en-2-ol in the presence of a base. The reaction takes place in an organic solvent, and the product is obtained after purification.

Scientific Research Applications

Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate has various scientific research applications. It is used in the synthesis of various compounds that have potential applications in the pharmaceutical industry. The compound is also used in the synthesis of agrochemicals that can be used to improve crop yields. Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is also used in materials science to develop new materials with unique properties.

properties

CAS RN

156769-81-2

Product Name

Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

tert-butyl N-[(E)-pent-3-en-2-yl]carbamate

InChI

InChI=1S/C10H19NO2/c1-6-7-8(2)11-9(12)13-10(3,4)5/h6-8H,1-5H3,(H,11,12)/b7-6+

InChI Key

VYBCRIWHFRNYAQ-VOTSOKGWSA-N

Isomeric SMILES

C/C=C/C(C)NC(=O)OC(C)(C)C

SMILES

CC=CC(C)NC(=O)OC(C)(C)C

Canonical SMILES

CC=CC(C)NC(=O)OC(C)(C)C

synonyms

Carbamic acid, (1-methyl-2-butenyl)-, 1,1-dimethylethyl ester, (E)- (9CI)

Origin of Product

United States

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